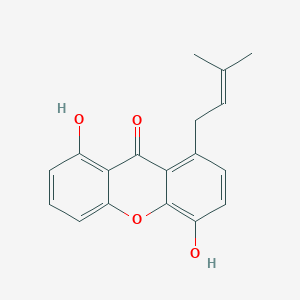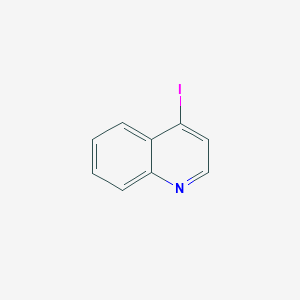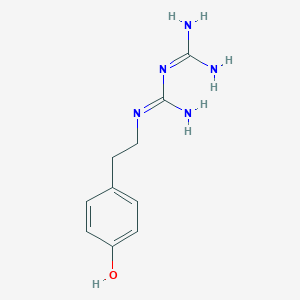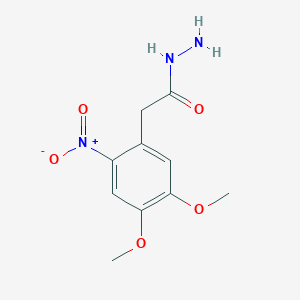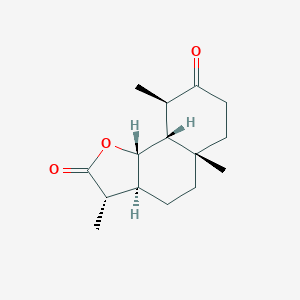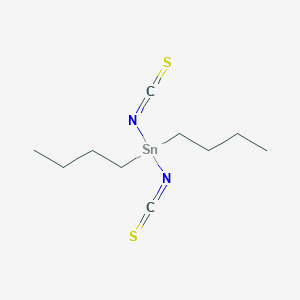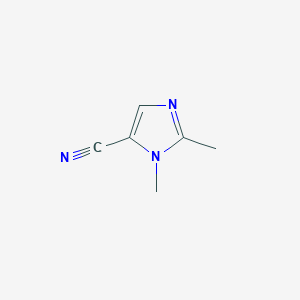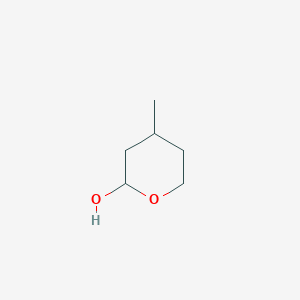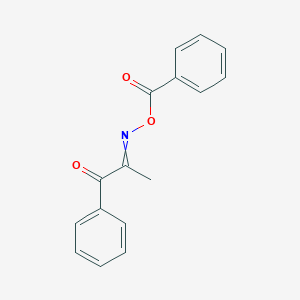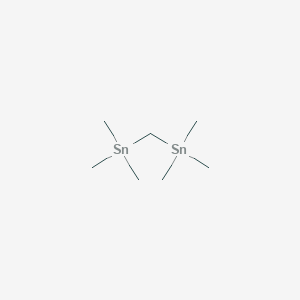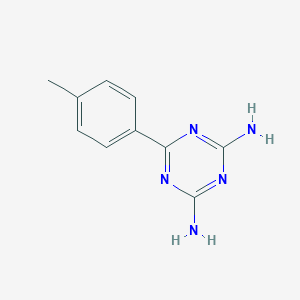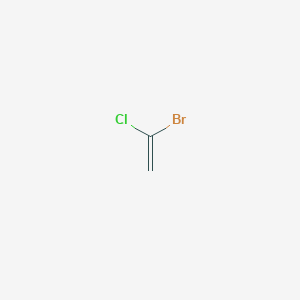
Ethene, 1-bromo-1-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene, 1-bromo-1-chloro-, also known as 1,1-dibromoethane, is a colorless liquid with a sweet odor. It is widely used in the chemical industry as a solvent, and as an intermediate in the production of other chemicals. Ethene, 1-bromo-1-chloro- is also used in the synthesis of flame retardants, fumigants, and refrigerants.
Mécanisme D'action
The mechanism of action of ethene, 1-bromo-1-chloro- is not fully understood. However, it is believed that the compound works by disrupting the cell membrane of bacteria, which leads to their death.
Biochemical and Physiological Effects:
Ethene, 1-bromo-1-chloro- has been shown to have toxic effects on the liver, kidneys, and lungs in animal studies. It has also been found to cause DNA damage and chromosomal aberrations. However, the exact mechanism of these effects is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Ethene, 1-bromo-1-chloro- is a highly reactive compound and is therefore useful in many laboratory experiments. However, it is also highly toxic and must be handled with care. The compound is also volatile and can be difficult to work with.
Orientations Futures
There are many potential future directions for research on ethene, 1-bromo-1-chloro-. One area of interest is the development of new flame retardants that are more effective and less toxic than current products. Another area of research is the development of new antimicrobial agents that are effective against drug-resistant bacteria. Additionally, more research is needed to fully understand the mechanism of action and toxic effects of ethene, 1-bromo-1-chloro-.
Méthodes De Synthèse
The synthesis of ethene, 1-bromo-1-chloro- can be achieved by the addition of hydrogen bromide and hydrogen chloride to ethene. The reaction takes place in the presence of a catalyst such as iron or aluminum chloride. The resulting product is then purified through distillation.
Applications De Recherche Scientifique
Ethene, 1-bromo-1-chloro- has been extensively studied in scientific research. It has been found to have antimicrobial properties and is used in the treatment of bacterial infections. Ethene, 1-bromo-1-chloro- is also used in the production of flame retardants, which are used to reduce the risk of fire in various products such as textiles, plastics, and electronics.
Propriétés
Numéro CAS |
17759-85-2 |
|---|---|
Formule moléculaire |
C2H2BrCl |
Poids moléculaire |
141.39 g/mol |
Nom IUPAC |
1-bromo-1-chloroethene |
InChI |
InChI=1S/C2H2BrCl/c1-2(3)4/h1H2 |
Clé InChI |
DQIRHMDFDOXWHX-UHFFFAOYSA-N |
SMILES |
C=C(Cl)Br |
SMILES canonique |
C=C(Cl)Br |
Autres numéros CAS |
17759-85-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



